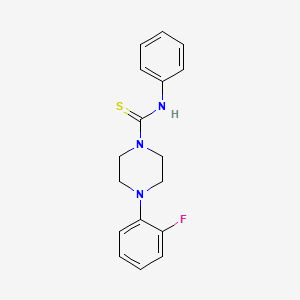

4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

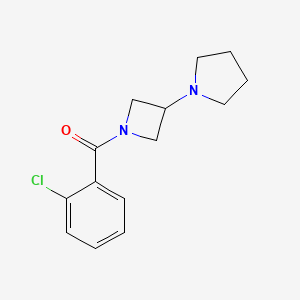

“4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains a fluorophenyl group, which suggests that it might have interesting biological activities .

Molecular Structure Analysis

The molecular structure of “4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide” would likely be complex due to the presence of multiple functional groups . The piperazine ring could potentially adopt a chair conformation, and the relative positions of the fluorophenyl and phenyl groups could significantly influence the compound’s properties .

Chemical Reactions Analysis

The chemical reactions of “4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide” would likely be influenced by the presence of the piperazine ring and the fluorophenyl and phenyl groups . The compound might undergo reactions such as N-alkylation or acylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide” would depend on its specific structure . Factors such as its degree of crystallinity, solubility in various solvents, and stability under different conditions would need to be determined experimentally .

科学的研究の応用

Synthesis and Characterization

Researchers have developed methods for synthesizing analogs and derivatives of 4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide, focusing on their potential as bioactive molecules. For instance, compounds structurally related to eperezolid, including carbothioamide derivatives, have been synthesized and evaluated for their antimicrobial activities. These synthetic routes involve multiple steps, including the formation of Schiff bases, thiourea derivatives, and further cyclocondensation reactions to yield various bioactive moieties (Yolal et al., 2012). Similarly, adamantane-isothiourea hybrid derivatives were prepared, showcasing a methodology that contributes to the diversity of synthesized compounds with potential biological activities (Al-Wahaibi et al., 2017).

Antimicrobial Activities

The antimicrobial properties of derivatives of 4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide have been a significant area of research. Studies have shown that these compounds exhibit high activity against Mycobacterium smegmatis, indicating their potential as antimycobacterial agents. This is highlighted in the synthesis and evaluation of various heterocyclic compounds, including carbothioamide derivatives, for their effectiveness against bacterial and fungal pathogens (Demirci et al., 2013).

Anticonvulsant and Antidepressant Activities

Further exploration into the pharmacological applications of 4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide derivatives has led to the discovery of their anticonvulsant and antidepressant properties. A series of compounds were synthesized and screened for anticonvulsant activity, revealing significant efficacy in models used for assessing such activities. This underscores the potential of these compounds in developing new therapeutic agents for treating neurological disorders (Ahsan et al., 2013).

Anticancer Activities

The anticancer potential of 4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide derivatives has also been investigated. Research focusing on the synthesis of pyrazole-1-carbothioamide nucleosides and their screening against various human cancer cell lines has shown promising antiproliferative activities. This indicates the potential utility of these compounds in cancer therapy, warranting further exploration into their mechanisms of action and efficacy in vivo (Radwan et al., 2019).

Antimicrobial and Corrosion Inhibition

In addition to their biological activities, derivatives of 4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide have been evaluated for their antimicrobial properties and potential as corrosion inhibitors. The synthesis of novel thiadiazoles and triazoles derived from related carbothioamides has demonstrated both antibacterial and antifungal activity, alongside their utility in protecting steel against corrosion in acidic environments. This dual functionality underscores the versatility of these compounds in both medicinal chemistry and industrial applications (About et al., 2020).

将来の方向性

The future research directions for “4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide” could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action . These studies could provide valuable information for the development of new pharmaceuticals or other useful compounds .

作用機序

Target of Action

The primary target of 4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . This compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It is an irreversible and non-competitive inhibitor . The binding site of this compound in ENT1 may be different from that of other conventional inhibitors .

Biochemical Pathways

It can be anticipated that the inhibition of ents would affect the nucleotide synthesis and regulation of adenosine function .

Pharmacokinetics

Similar compounds have shown a terminal elimination half-life and plasma clearance values of 736 min and 0482 L/min/kg, respectively . The bioavailability was 60% and 35% after oral and intraperitoneal administration, respectively .

Result of Action

The molecular and cellular effects of the compound’s action are primarily the inhibition of ENTs, leading to potential impacts on nucleotide synthesis and regulation of adenosine function . .

Action Environment

Similar compounds have shown that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ent1 and ent2 .

特性

IUPAC Name |

4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3S/c18-15-8-4-5-9-16(15)20-10-12-21(13-11-20)17(22)19-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVAANAHHXMNFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-fluorophenyl)-N-phenylpiperazine-1-carbothioamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2754967.png)

![2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-ynylbenzimidazole](/img/structure/B2754968.png)

![2-[(4-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754969.png)

![4-[(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2754977.png)

![1-[(4-Fluorophenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2754978.png)

![ethyl 2-{2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2754980.png)

![N-(3-methoxybenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2754988.png)